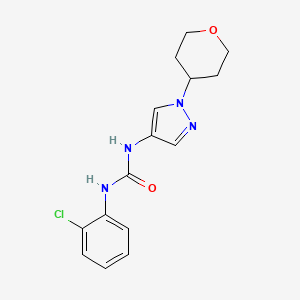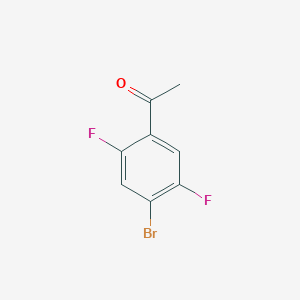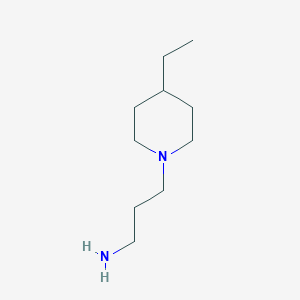![molecular formula C12H20FNO3S2 B2949433 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride CAS No. 2411201-39-1](/img/structure/B2949433.png)
2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Boc-Lys(Mtt)-OSu and is widely used in the synthesis of peptides and proteins.
作用機序
The mechanism of action of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride is related to its use as a protecting group in peptide synthesis. The compound reacts with the amino group of lysine residues, forming a stable amide bond. This reaction prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection of other functional groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride. However, it is known that this compound is not intended for use in humans and is only used in scientific research. Therefore, information on its effects on human health is not available.
実験室実験の利点と制限
The use of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride in scientific research has several advantages. It is a widely used protecting group for lysine residues in peptide synthesis, which allows for the selective deprotection of other functional groups. Additionally, this compound is stable and easy to handle, making it a popular choice for peptide synthesis. However, there are also limitations associated with the use of Boc-Lys(Mtt)-OSu. It is a toxic compound and should be handled with care. Additionally, it is not suitable for use in the synthesis of peptides containing cysteine or histidine residues.
将来の方向性
There are several future directions for the use of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride in scientific research. One potential area of research is the development of new drugs using this compound as a building block. Additionally, further studies can be conducted to explore the use of Boc-Lys(Mtt)-OSu in the study of protein-protein interactions. Furthermore, research can be conducted to optimize the synthesis method for this compound, making it more efficient and cost-effective. Overall, the potential applications of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride in scientific research are vast, and further studies can provide new insights into its potential uses.
合成法
The synthesis of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride involves the reaction of 2-aminoethanesulfonyl fluoride with 4-methoxy-2-butanone and thiophen-2-ylmethanamine. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified using column chromatography. This synthesis method has been widely used in the production of Boc-Lys(Mtt)-OSu for scientific research purposes.
科学的研究の応用
2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride has various applications in scientific research. It is commonly used in the synthesis of peptides and proteins, particularly in the solid-phase peptide synthesis method. This compound is used as a protecting group for lysine residues in peptide synthesis, which allows for the selective deprotection of other functional groups. Additionally, Boc-Lys(Mtt)-OSu has been used in the development of new drugs and in the study of protein-protein interactions.
特性
IUPAC Name |
2-[4-methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO3S2/c1-11(5-7-17-2)14(6-9-19(13,15)16)10-12-4-3-8-18-12/h3-4,8,11H,5-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOYXZPWTOQONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N(CCS(=O)(=O)F)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine](/img/structure/B2949353.png)


![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2949358.png)
![(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol](/img/structure/B2949360.png)



![2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B2949368.png)

